molecular formula C10H6BrF B1341870 1-Bromo-8-fluoronaphthalene CAS No. 33718-15-9

1-Bromo-8-fluoronaphthalene

Cat. No. B1341870
CAS RN: 33718-15-9
M. Wt: 225.06 g/mol
InChI Key: UKEZWVDQUSOSEQ-UHFFFAOYSA-N
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Description

1-Bromo-8-fluoronaphthalene is a halogenated naphthalene derivative, which is a compound of interest in various chemical syntheses and studies. The presence of both bromine and fluorine atoms on the naphthalene ring system makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related bromonaphthalenes can be achieved through palladium-catalyzed amination under microwave conditions, as demonstrated in the preparation of 1-aminonaphthalenes from aryl bromides . This method shows improvements in yields, especially with quinoline substrates, and is effective even when traditional methods fail to provide the desired products. Although the specific synthesis of 1-bromo-8-fluoronaphthalene is not detailed, the methodologies applied to similar compounds suggest potential pathways for its preparation.

Molecular Structure Analysis

The molecular structure of related bromonaphthalenes, such as 1,4-dibromonaphthalene, has been studied through crystallography . The crystal structure of 1,4-dibromonaphthalene is monoclinic with significant deviations of the bromine atoms from the aromatic plane. While this study does not directly analyze 1-bromo-8-fluoronaphthalene, it provides insights into the structural aspects of brominated naphthalenes, which could be extrapolated to understand the molecular geometry and electronic effects induced by the halogen substituents.

Chemical Reactions Analysis

The reactivity of halogenated naphthalenes is influenced by the presence of the halogen atoms, which can undergo various chemical reactions. For instance, the metabolism of 1-fluoronaphthalene by Cunninghamella elegans indicates that the fluoro substituent affects the site and stereoselectivity of oxidation reactions . Although this study focuses on biological metabolism, it highlights the reactivity of fluoro-substituted naphthalenes, which could be relevant in chemical synthesis and transformations involving 1-bromo-8-fluoronaphthalene.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated naphthalenes can be studied using spectroscopic techniques. A density functional theory (DFT) study of the vibrational spectra of 1-bromo-4-fluoronaphthalene provides insights into the fundamental vibrational modes and helps interpret the FTIR and FT-Raman spectra . This analysis is crucial for understanding the molecular vibrations and the influence of halogen substituents on the naphthalene ring system. Although the study is specific to 1-bromo-4-fluoronaphthalene, it sheds light on the general impact of bromine and fluorine atoms on the vibrational properties of the molecule.

Scientific Research Applications

Vibrational Spectra Analysis

1-Bromo-8-fluoronaphthalene has been studied using density functional theory (DFT) to interpret its FTIR and FT-Raman spectra. This research provides insights into the vibrational modes of the compound, contributing to a deeper understanding of its molecular properties (Krishnakumar, Prabavathi, & Muthunatesan, 2008).

Photoreactions Studies

The compound has been involved in studies investigating the photoreactions of simple halonaphthalenes. This research is significant for understanding the chemical behavior of halonaphthalenes, including 1-bromo-8-fluoronaphthalene, under light exposure (Ruzo, Bunce, & Safe, 1975).

Fluorination of Azulenes

Research has also been conducted on the electrophilic fluorination of azulenes using N-fluoro reagents, where 1-bromo-8-fluoronaphthalene has likely served as a comparative or reference substance. This study contributes to the field of organic synthesis and the development of novel fluorinated organic compounds (Ueno, Toda, Yasunami, & Yoshifuji, 1996).

Enantioselective Sensing

In the field of analytical chemistry, derivatives of 1-bromo-8-fluoronaphthalene have been used in the development of enantioselective sensors. These sensors can distinguish between different chiral forms of molecules, which is crucial in pharmaceutical and biological research (Mei & Wolf, 2004).

Transition Metal-Catalyzed Reactions

There's significant research on transition metal-catalyzed reactions involving 1-fluoronaphthalene, a related compound. This research is vital in exploring the synthetic utility of fluoronaphthalenes in organometallic chemistry (Guo et al., 2006).

properties

IUPAC Name

1-bromo-8-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEZWVDQUSOSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592028
Record name 1-Bromo-8-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-8-fluoronaphthalene

CAS RN

33718-15-9
Record name 1-Bromo-8-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JT Repine, DS Johnson, AD White, DA Favor, MA Stier… - Tetrahedron letters, 2007 - Elsevier
… Diazotization followed by fluorination of the diazonium salt with fluoroboric acid provided the requisite 1-bromo-8-fluoronaphthalene (31), which was coupled with Boc-piperazine under …
GP Schiemenz - Phosphorus, Sulfur, and Silicon and the Related …, 2000 - Taylor & Francis
… (8-Fluoro-naphth-1 -yl) lithium was prepared by addition of 13.0 ml (20.8 mmol) n-butyl lithium to a solution of 4.16 g (18.5 mmol) 1-bromo-8-fluoronaphthalene (obtained by thermal …

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